molecular formula C23H31N3O2 B11142331 N-cycloheptyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

N-cycloheptyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

Cat. No.: B11142331
M. Wt: 381.5 g/mol
InChI Key: GNBITVVZBJNDFX-UHFFFAOYSA-N
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Description

N-CYCLOHEPTYL-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that belongs to the quinazolinone derivatives family. These compounds are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEPTYL-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often require the use of dry pyridine and acyl or aroyl chlorides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEPTYL-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-CYCLOHEPTYL-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit enzymes such as cathepsin G and human leukocyte elastase, which are involved in inflammatory processes . Additionally, it may interact with DNA and RNA, affecting cellular replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEPTYL-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is unique due to its specific combination of cycloheptyl and cyclohexane carboxamide groups attached to the quinazolinone core. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

IUPAC Name

N-cycloheptyl-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C23H31N3O2/c27-22(25-19-7-3-1-2-4-8-19)18-13-11-17(12-14-18)15-26-16-24-21-10-6-5-9-20(21)23(26)28/h5-6,9-10,16-19H,1-4,7-8,11-15H2,(H,25,27)

InChI Key

GNBITVVZBJNDFX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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